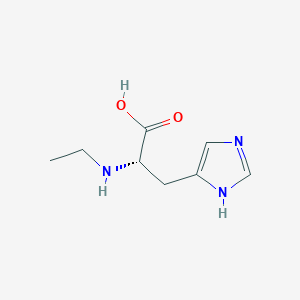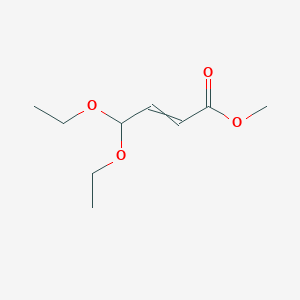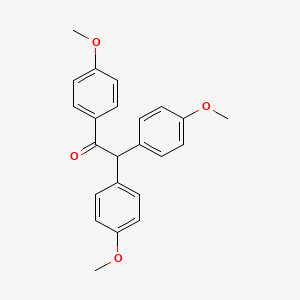
N-Ethyl-L-histidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-L-histidine is a derivative of the amino acid histidine, where an ethyl group is attached to the nitrogen atom of the imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
N-Ethyl-L-histidine can be synthesized through the alkylation of L-histidine. One common method involves the reaction of L-histidine with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the deprotonation of the imidazole ring, allowing the ethyl group to attach to the nitrogen atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
N-Ethyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the ethyl group, depending on the reagents used.
Substitution: The ethyl group can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Alkyl halides and strong bases are typically employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions can produce a variety of N-substituted histidine derivatives.
科学的研究の応用
N-Ethyl-L-histidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a model compound for studying the behavior of histidine residues in proteins and enzymes.
Medicine: Research is ongoing into its potential therapeutic applications, including its role as an antioxidant and its effects on enzyme activity.
Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
作用機序
The mechanism of action of N-Ethyl-L-histidine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity and protein function. Additionally, the ethyl group can modulate the compound’s hydrophobicity and binding affinity, affecting its biological activity.
類似化合物との比較
Similar Compounds
L-Histidine: The parent compound, which lacks the ethyl group.
N-Methyl-L-histidine: A similar derivative with a methyl group instead of an ethyl group.
N-Acetyl-L-histidine: Another derivative where an acetyl group is attached to the nitrogen atom.
Uniqueness
N-Ethyl-L-histidine is unique due to the presence of the ethyl group, which can significantly alter its chemical and biological properties compared to other histidine derivatives. This modification can enhance its lipophilicity, stability, and interaction with molecular targets, making it a valuable compound for various applications.
特性
CAS番号 |
58813-25-5 |
|---|---|
分子式 |
C8H13N3O2 |
分子量 |
183.21 g/mol |
IUPAC名 |
(2S)-2-(ethylamino)-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-2-10-7(8(12)13)3-6-4-9-5-11-6/h4-5,7,10H,2-3H2,1H3,(H,9,11)(H,12,13)/t7-/m0/s1 |
InChIキー |
GOJNPUFEMFOJBT-ZETCQYMHSA-N |
異性体SMILES |
CCN[C@@H](CC1=CN=CN1)C(=O)O |
正規SMILES |
CCNC(CC1=CN=CN1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(2-Phenylethenyl)-4H-furo[3,2-B]indole](/img/structure/B14601154.png)

![N,N-Diethyl-N-[(4-hydroxyphenyl)methyl]ethanaminium iodide](/img/structure/B14601166.png)

![1-Methoxybicyclo[2.2.1]heptan-2-one](/img/structure/B14601191.png)
![Ethyl chloro(2-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}hydrazinylidene)acetate](/img/structure/B14601198.png)





